REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[Cl:5][c:6]1[n:7][cH:8][c:9]([N+:13](=[O:14])[O-:15])[c:10]([Cl:12])[n:11]1.[K+:1].[S-:2][C:3]#[N:4]>>[S:2]([C:3]#[N:4])[c:10]1[c:9]([N+:13](=[O:14])[O-:15])[cH:8][n:7][c:6]([Cl:5])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[S-]
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Name
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Type
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product
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Smiles
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N#CSc1nc(Cl)ncc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |